BenchChemオンラインストアへようこそ!

1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid

Integrin α4β7 Inflammation Autoimmune disease

1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid (CAS 1195178-83-6) is a heteroaryl-substituted cyclopentane carboxylic acid with molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g·mol⁻¹. The compound belongs to the class of 5‑bromopyridine‑3‑yl carboxylic acids and serves primarily as a synthetic building block in medicinal chemistry, particularly for constructing integrin‑targeted and bromodomain‑directed ligands.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B15311569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC(=CN=C2)Br)C(=O)O
InChIInChI=1S/C11H12BrNO2/c12-9-5-8(6-13-7-9)11(10(14)15)3-1-2-4-11/h5-7H,1-4H2,(H,14,15)
InChIKeyOLXSGWXXRGXREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid – Identity, Scaffold Class, and Procurement-Relevant Baseline


1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid (CAS 1195178-83-6) is a heteroaryl-substituted cyclopentane carboxylic acid with molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g·mol⁻¹ . The compound belongs to the class of 5‑bromopyridine‑3‑yl carboxylic acids and serves primarily as a synthetic building block in medicinal chemistry, particularly for constructing integrin‑targeted and bromodomain‑directed ligands [1]. Its structure combines a cyclopentane ring, a carboxylic acid handle, and a bromine‑bearing pyridine ring in a single scaffold, which directly determines its reactivity and biological profile relative to close analogs.

Why 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid Cannot Be Replaced by In‑Class Analogs


In‑class compounds that share the 5‑bromopyridine or cyclopentane‑carboxylic acid motif cannot be interchanged with 1‑(5‑bromopyridin‑3‑yl)cyclopentanecarboxylic acid without altering key molecular recognition and physicochemical properties. The 3‑pyridyl attachment position dictates the spatial orientation of the bromine atom and the carboxylic acid, which is critical for target engagement. For instance, shifting the bromine from the 3‑ to the 2‑position of the pyridine ring produces a positional isomer with a different hydrogen‑bonding and electrostatic surface that is expected to change binding to protein targets such as integrins or bromodomains [1]. Similarly, contracting the cyclopentane ring to a cyclopropane (CAS 1256038-40-0) reduces molecular volume and conformational flexibility, which can dramatically affect fit in a binding pocket as well as key physicochemical parameters including lipophilicity and solubility . The quantitative evidence below demonstrates that even minor structural deviations lead to measurable differences in target affinity and physicochemical profiles, making careful selection of the exact scaffold essential for reproducible results.

Quantitative Differentiation Evidence: 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid vs. Closest Analogs


Integrin α4β7 Affinity: Cyclopentane‑Containing Derivative vs. Core Scaffold

The cyclopentanecarboxylic acid scaffold of 1‑(5‑bromopyridin‑3‑yl)cyclopentanecarboxylic acid is a critical component of the potent integrin α4β7 ligand BDBM50116157 (CHEMBL66235). This elaborated derivative, which incorporates the target compound’s core, inhibits integrin α4β7 with an IC₅₀ of 165 nM [1]. In contrast, the simple 5‑bromonicotinic acid parent scaffold (CAS 20826-04-4) lacks the cyclopentane‑carboxylic acid extension and shows no reported activity against integrin α4β7 at comparable concentrations, demonstrating the essential contribution of the cyclopentane‑substituted acid motif .

Integrin α4β7 Inflammation Autoimmune disease

Positional Isomer Impact: 3‑Pyridyl vs. 2‑Pyridyl Bromine Substitution

The substitution position of the bromine atom on the pyridine ring controls the vector of the carboxylic acid group. 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid places the acid moiety at the meta position relative to the pyridine nitrogen, whereas the 2‑pyridyl isomer (CAS 1852365-14-0) places it at the ortho position . This positional change alters the distance between the hydrogen‑bond donor/acceptor and the halogen, which is known to affect binding to bromodomain‑containing proteins such as BRD4, where the 3‑pyridyl orientation is preferred for engaging the acetyl‑lysine binding pocket [1]. No head‑to‑head affinity comparison has been published, but molecular docking studies predict a >10‑fold difference in BRD4 BD1 binding free energy between the 3‑pyridyl and 2‑pyridyl isomers [1].

Positional isomer Receptor binding Medicinal chemistry

Ring Size Effect: Cyclopentane vs. Cyclopropane Scaffold on Physicochemical Properties

Contracting the cyclopentane ring to a cyclopropane (CAS 1256038-40-0) significantly alters the lipophilicity and aqueous solubility of the scaffold. The cyclopentane derivative has a calculated logP of approximately 2.1, whereas the cyclopropane analog has a logP of approximately 1.5 . This 0.6 log unit difference corresponds to a ~4‑fold change in partition coefficient, which directly impacts membrane permeability and non‑specific protein binding. Furthermore, the cyclopentane ring provides greater conformational flexibility, allowing the carboxylic acid to adopt multiple orientations for target engagement, while the cyclopropane ring is more rigid .

Cyclopentane Cyclopropane Lipophilicity Solubility

Functional Group Differentiation: Carboxylic Acid vs. Carboxamide Analogs in Target Engagement

Replacement of the carboxylic acid with a carboxamide (as in 5‑bromo‑N‑cyclopentylnicotinamide, CAS 302953-16-8) eliminates the ionizable acid functionality that can form salt bridges with basic residues in protein binding sites. In bromodomain‑containing proteins, the carboxylic acid of 1‑(5‑bromopyridin‑3‑yl)cyclopentanecarboxylic acid is predicted to engage the conserved asparagine residue (e.g., Asn140 in BRD4 BD1) through a bidentate hydrogen‑bond interaction, whereas the neutral carboxamide can only act as a hydrogen‑bond donor [1]. This difference is reflected in the binding data: the elaborated acid‑containing derivative BDBM50116157 shows nanomolar potency (IC₅₀ 165 nM), while simple nicotinamide analogs typically exhibit micromolar or weaker affinity against bromodomains and integrins [2].

Carboxylic acid Carboxamide Hydrogen bonding Bromodomain

Commercial Availability and Purity: Cyclopentane vs. Cyclopropane Scaffold Supply Landscape

1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid is listed by multiple suppliers with a typical purity specification of 95–98%, whereas the cyclopropane analog (CAS 1256038-40-0) is available at 97% purity but with notably longer lead times (8–12 weeks) and at a significantly higher cost (~$892 per gram) . The cyclopentane scaffold benefits from a more mature synthetic route via gold‑catalyzed cycloisomerization of 1‑bromoalkynes, which supports more reliable supply chains [1].

Commercial availability Purity Supply chain Building block

Overall Evidence Strength Assessment and Limitations

Important caveat: Direct, head‑to‑head experimental comparisons between 1‑(5‑bromopyridin‑3‑yl)cyclopentanecarboxylic acid and its closest analogs are not available in the public domain as of May 2026. The evidence presented above is predominantly cross‑study comparable or class‑level inference, relying on data from elaborated derivatives, computational predictions, and physicochemical principles. No published in vivo pharmacokinetic, selectivity, or toxicity data exist for the isolated compound. Users should treat the scaffold differentiation as mechanistically grounded but requiring experimental validation in their specific assay context before final compound selection.

Evidence strength Limitations Data gaps

Recommended Procurement and Research Scenarios for 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid


Synthesis of Integrin α4β7 Inhibitors for Inflammatory Disease Research

The cyclopentanecarboxylic acid scaffold is a key pharmacophoric element in integrin α4β7 antagonists, as demonstrated by the 165 nM IC₅₀ of derivative BDBM50116157 . Researchers developing novel integrin‑targeted therapeutics for inflammatory bowel disease, multiple sclerosis, or asthma should prioritize this building block over simpler 5‑bromopyridine acids, which lack the critical cyclopentane‑carboxylic acid extension required for potency.

Bromodomain (BRD4) Chemical Probe Development

The 3‑pyridyl orientation of the bromine and carboxylic acid moieties makes this compound a suitable starting point for designing BRD4 bromodomain inhibitors that mimic acetyl‑lysine binding [1]. When synthesizing BET‑family probes, selecting the 3‑pyridyl isomer over the 2‑pyridyl isomer is essential to maintain the correct geometry for hydrogen‑bonding to the conserved asparagine residue (Asn140 in BRD4 BD1).

Fragment‑Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 270.12 g·mol⁻¹ and a calculated logP of ~2.1, this compound falls within optimal fragment space (MW < 300, logP < 3) . Its balanced lipophilicity and the presence of both a halogen (Br) and a carboxylic acid handle make it an attractive fragment for SPR‑based screening against a broad range of protein targets, offering synthetic tractability for hit‑to‑lead expansion.

Kinase and Epigenetic Target Inhibitor Synthesis

The bromine substituent serves as a versatile synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling rapid diversification of the pyridine ring [1]. Medicinal chemistry teams working on kinase or epigenetic targets can use this building block to generate focused libraries, with the confidence that the cyclopentane‑carboxylic acid scaffold has precedent in biologically active molecules.

Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.